molecular formula C18H24N2O4 B11477449 1-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine

1-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine

Cat. No.: B11477449
M. Wt: 332.4 g/mol
InChI Key: PWBNIKLMOZLDGM-UHFFFAOYSA-N
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Description

1-({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE is a complex organic compound that features a unique structure combining a benzodioxole moiety, an oxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable benzene derivative.

    Construction of the Oxazole Ring: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Attachment of the Piperidine Ring: This is usually done through a nucleophilic substitution reaction, where the piperidine ring is introduced to the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as safrole and piperonyl butoxide.

    Oxazole Derivatives: Compounds with an oxazole ring, including oxazolone and oxazolidinone.

    Piperidine Derivatives: Compounds featuring a piperidine ring, such as piperine and methylphenidate.

Uniqueness

1-({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE is unique due to its combination of three distinct structural motifs, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-(piperidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C18H24N2O4/c1-21-16-8-13(9-17-18(16)23-12-22-17)7-15-10-14(19-24-15)11-20-5-3-2-4-6-20/h8-9,15H,2-7,10-12H2,1H3

InChI Key

PWBNIKLMOZLDGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)CN4CCCCC4

Origin of Product

United States

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